2-methylquinoxalin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylquinoxalin-6-amine is a heterocyclic aromatic amine with the molecular formula C9H9N3. It is a derivative of quinoxaline, a compound known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a quinoxaline ring substituted with a methyl group at the second position and an amino group at the sixth position.
Mechanism of Action
Target of Action
2-Methylquinoxalin-6-amine is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have been found to have various targets, receptors, or microorganisms . .
Mode of Action
Quinoxaline derivatives have been reported to exhibit their effects through various mechanisms, such as tyrosine kinase inhibition, c-met kinase inhibition, induction of apoptosis, tubulin polymerization inhibition, and selective induction of tumors hypoxia .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . The ADME properties are affected by the physicochemical properties of the drug, and other properties such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Quinoxaline derivatives have been reported to have various biological activities, including anticancer, antimicrobial, anticonvulsant, antituberculosis, antimalarial, and anti-inflammatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylquinoxalin-6-amine typically involves the condensation of o-phenylenediamine with 2-methylglyoxal. This reaction is carried out under reflux conditions in the presence of an acid catalyst such as hydrochloric acid. The resulting product is then purified through recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylquinoxalin-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.
Substitution: The amino group at the sixth position can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoxalines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoxaline N-oxides and other oxidized derivatives.
Reduction: Dihydroquinoxalines.
Substitution: Substituted quinoxalines with various functional groups.
Scientific Research Applications
2-Methylquinoxalin-6-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe for biological assays.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Quinoxaline: The parent compound of 2-methylquinoxalin-6-amine, known for its broad spectrum of biological activities.
2-Methylquinoxaline: Similar to this compound but lacks the amino group at the sixth position.
6-Aminoquinoxaline: Similar to this compound but lacks the methyl group at the second position.
Uniqueness: this compound is unique due to the presence of both a methyl group and an amino group on the quinoxaline ring. This dual substitution enhances its chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
4188-17-4 |
---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.